molecular formula C12H9ClN2O2 B11768132 5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole CAS No. 60467-25-6

5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole

Katalognummer: B11768132
CAS-Nummer: 60467-25-6
Molekulargewicht: 248.66 g/mol
InChI-Schlüssel: QWKSSDZTONOIFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole is a heterocyclic compound that features both isoxazole and benzisoxazole moieties. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological targets, making it a subject of interest in drug discovery and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole typically involves the formation of the isoxazole ring followed by its attachment to the benzisoxazole core. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) complexes .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods often employ alternative reagents and conditions to achieve the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole or benzisoxazole rings.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.

Wissenschaftliche Forschungsanwendungen

5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Chloro-3-(3,5-dimethyl-4-isoxazolyl)-2,1-benzisoxazole is unique due to its specific combination of isoxazole and benzisoxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Eigenschaften

CAS-Nummer

60467-25-6

Molekularformel

C12H9ClN2O2

Molekulargewicht

248.66 g/mol

IUPAC-Name

5-chloro-3-(3,5-dimethyl-1,2-oxazol-4-yl)-2,1-benzoxazole

InChI

InChI=1S/C12H9ClN2O2/c1-6-11(7(2)16-14-6)12-9-5-8(13)3-4-10(9)15-17-12/h3-5H,1-2H3

InChI-Schlüssel

QWKSSDZTONOIFP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NO1)C)C2=C3C=C(C=CC3=NO2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.